molecular formula C8H8BrNO2 B183531 6-Amino-3-bromo-2-methylbenzoic acid CAS No. 124341-06-6

6-Amino-3-bromo-2-methylbenzoic acid

Cat. No. B183531
M. Wt: 230.06 g/mol
InChI Key: DWECHCGAIYTKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-bromo-2-methylbenzoic acid is a compound with the molecular formula C8H8BrNO2 . It is used in various chemical reactions and has potential applications in research .


Molecular Structure Analysis

The molecular structure of 6-Amino-3-bromo-2-methylbenzoic acid consists of a benzene ring substituted with an amino group, a bromo group, and a methylbenzoic acid group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

6-Amino-3-bromo-2-methylbenzoic acid has a molecular weight of 230.06 . It is a solid at room temperature . The compound has a predicted boiling point of 346.4±42.0 °C and a predicted density of 1.682±0.06 g/cm3 .

Scientific Research Applications

Use in Pharmaceutical Chemistry

  • Summary of the Application : “6-Amino-3-bromo-2-methylbenzoic acid” is a chemical compound that is used in the field of pharmaceutical chemistry . It is often used as a starting material or intermediate in the synthesis of various biologically active compounds .
  • Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs . For example, it has been used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Use in the Synthesis of Biologically Active Compounds

  • Summary of the Application : “6-Amino-3-bromo-2-methylbenzoic acid” is used in the synthesis of various biologically active compounds . These compounds include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .
  • Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs . For example, it has been used in the synthesis of HIV-1 entry inhibitors .

Use in the Synthesis of α-2 Adrenoceptor Agonists

  • Summary of the Application : This compound is used in the synthesis of α-2 adrenoceptor agonists . These are a class of drugs used in the treatment of a variety of conditions, including hypertension, withdrawal symptoms, and certain types of pain .
  • Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs .

Use in the Synthesis of Smoothened Receptor Antagonists

  • Summary of the Application : “6-Amino-3-bromo-2-methylbenzoic acid” is used in the synthesis of Smoothened receptor antagonists . These are a class of drugs used in the treatment of certain types of cancer .
  • Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs .

Use in the Synthesis of HIV-1 Entry Inhibitors

  • Summary of the Application : This compound is used in the synthesis of HIV-1 entry inhibitors . These are a class of drugs used in the treatment of HIV-1 infection .
  • Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs .

Use in the Synthesis of Isocoumarins

  • Summary of the Application : “6-Amino-3-bromo-2-methylbenzoic acid” is used in the synthesis of isocoumarins . These are a class of organic compounds that have been found to have various biological activities .
  • Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs .

Safety And Hazards

6-Amino-3-bromo-2-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

6-amino-3-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWECHCGAIYTKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-bromo-2-methylbenzoic acid

Synthesis routes and methods

Procedure details

A solution of Example 104B (300 mg, 0.9 mmol) in anhydrous 4N HCl/dioxane solution (10 mL) was stirred for 2 hours and concentrated to provide the desired product as the hydrochloride salt. MS (ESI(−)) m/e 228, 230 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 7.34 (d, 1H), 6.66 (d, 1H), 4.44 (br s, 3H), 2.34 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Aljhdli - 2020 - search.proquest.com
… The first stage involved the preparation of 2,7-dibromo-1,8-bis(hydroxymethyl)phenanthrene (II-3), starting from the homocoupling reaction of 6-amino-3-bromo-2-methylbenzoic acid …
Number of citations: 3 search.proquest.com
L Hudson, J Mui, S Vázquez, DM Carvalho… - Journal of Medicinal …, 2018 - ACS Publications
… The mixture was cooled to <40 C, and 6-amino-3-bromo-2-methylbenzoic acid (985 mg; 4.27 mmol; 1.0 equiv) was added. The mixture was heated to 150 C, stirred for 2 h, and cooled …
Number of citations: 32 pubs.acs.org

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